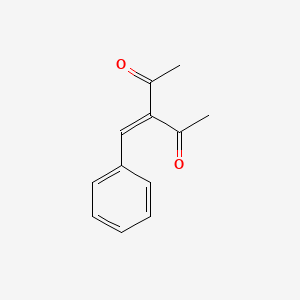

3-Benzylidene-2,4-pentanedione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzylidenepentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRGMNMVISROGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063419 | |

| Record name | 2,4-Pentanedione, 3-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4335-90-4 | |

| Record name | 3-(Phenylmethylene)-2,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4335-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentanedione, 3-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzylidene-2,4-pentanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pentanedione, 3-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pentanedione, 3-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(phenylmethylene)pentane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Benzylidene-2,4-pentanedione via Knoevenagel Condensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-benzylidene-2,4-pentanedione through the Knoevenagel condensation reaction. This guide details the reaction mechanism, presents various experimental protocols with different catalysts, offers a comparative analysis of quantitative data, and outlines a general experimental workflow.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely utilized in the synthesis of α,β-unsaturated compounds.[1] The reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base.[1] The synthesis of this compound, a valuable intermediate in the preparation of various organic molecules[2][3], is a classic example of this reaction, involving the condensation of benzaldehyde and 2,4-pentanedione (acetylacetone).

Reaction Mechanism

The base-catalyzed Knoevenagel condensation between benzaldehyde and 2,4-pentanedione proceeds through a series of equilibrium steps. The generally accepted mechanism involves the following key stages:

-

Enolate Formation: A base abstracts an acidic α-hydrogen from 2,4-pentanedione, forming a resonance-stabilized enolate ion.

-

Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde, forming an aldol-type addition intermediate.

-

Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, this compound.

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Comparative Experimental Data

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time for the synthesis of this compound. Below is a summary of quantitative data from various reported protocols.

| Catalyst | Base Loading | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Piperidine | Catalytic | Ethanol | Reflux | 120 | 85 | [4] |

| DBU/H₂O complex | 1 mmol | Water | Room Temp. | 20 | 96 | [5] |

| Sodium Hydroxide | 20 mol% | None (Solvent-free) | Room Temp. | 5 | 98 | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using different catalysts.

Protocol 1: Piperidine-Catalyzed Synthesis in Ethanol

Materials:

-

Benzaldehyde

-

2,4-Pentanedione (Acetylacetone)

-

Piperidine

-

Ethanol

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Benzene

Procedure:

-

A mixture of benzaldehyde, an equimolar amount of 2,4-pentanedione, and a catalytic amount of piperidine in ethanol is refluxed for 2 hours.

-

After cooling, the reaction mixture is diluted with benzene and washed sequentially with water, 1 M hydrochloric acid, and saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or recrystallization to yield this compound.[4]

Protocol 2: DBU/Water Complex-Catalyzed Synthesis

Materials:

-

Benzaldehyde

-

2,4-Pentanedione (Acetylacetone)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Water

Procedure:

-

In a reaction vessel, the DBU/water complex is prepared by reacting DBU (1 mmol) with water (25 mmol).

-

To this catalyst system, add benzaldehyde (1 mmol) and 2,4-pentanedione (1 mmol).

-

The reaction mixture is stirred at room temperature for 20 minutes.

-

Upon completion of the reaction (monitored by TLC), the product is isolated by filtration and dried under a vacuum.[5]

Protocol 3: Sodium Hydroxide-Catalyzed Solvent-Free Synthesis

Materials:

-

Benzaldehyde

-

2,4-Pentanedione (Acetylacetone)

-

Sodium hydroxide (solid)

-

Mortar and pestle

Procedure:

-

In a mortar, combine benzaldehyde, an equimolar amount of 2,4-pentanedione, and 20 mol% of solid sodium hydroxide.

-

Grind the mixture with a pestle at room temperature for 5 minutes.

-

The reaction progress can be monitored by TLC.

-

The resulting solid product can be purified by recrystallization from a suitable solvent such as ethanol.[6]

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is illustrated below.

Caption: General experimental workflow for the synthesis of this compound.

Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by vacuum distillation.[7] The purity and identity of the final product can be confirmed by standard analytical techniques:

-

Melting Point: Comparison with the literature value.

-

Spectroscopy:

-

¹H NMR: To confirm the presence of aromatic and vinylic protons, as well as the methyl groups.

-

¹³C NMR: To identify the carbonyl carbons and other carbon atoms in the molecule.

-

IR Spectroscopy: To detect the characteristic carbonyl stretching frequencies of the α,β-unsaturated ketone.

-

This guide provides a solid foundation for researchers and professionals working on the synthesis of this compound. The choice of the specific protocol will depend on the desired scale, available resources, and green chemistry considerations.

References

- 1. DBU-catalyzed [3 + 2] cycloaddition and Michael addition reactions of 3-benzylidene succinimides with 3-ylidene oxindoles and chalcones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound 97 4335-90-4 [sigmaaldrich.com]

- 3. This compound , 97 , 4335-90-4 - CookeChem [cookechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Claisen-Schmidt Condensation for the Synthesis of 3-Benzylidene-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Claisen-Schmidt condensation for the synthesis of 3-benzylidene-2,4-pentanedione, a valuable building block in organic synthesis. The document details the reaction mechanism, provides experimental protocols, and presents quantitative data to facilitate its application in research and development.

Introduction

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[1] This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. The synthesis of this compound involves the reaction of benzaldehyde (an aromatic aldehyde with no α-hydrogens) with 2,4-pentanedione (also known as acetylacetone), a β-dicarbonyl compound with a highly acidic α-hydrogen. Due to the nature of the acetylacetone substrate, this specific transformation is often referred to as a Knoevenagel condensation, a variant of the aldol condensation.[2]

Reaction Mechanism

The mechanism of the condensation between benzaldehyde and 2,4-pentanedione can proceed through different pathways depending on the catalyst employed. While traditional base-catalyzed Claisen-Schmidt reactions proceed via an enolate intermediate, the use of amine catalysts, such as piperidine, introduces an alternative pathway involving an iminium ion, which is often more efficient for this specific transformation.

Base-Catalyzed Mechanism (e.g., NaOH)

In the presence of a strong base like sodium hydroxide, the reaction is initiated by the deprotonation of the acidic α-hydrogen of 2,4-pentanedione to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is protonated to form a β-hydroxy dicarbonyl compound, which readily undergoes dehydration to yield the final α,β-unsaturated product, this compound.

Piperidine-Catalyzed Knoevenagel Condensation Mechanism

A more nuanced mechanism occurs when piperidine is used as the catalyst. This pathway involves the formation of an iminium ion, which is a more potent electrophile than the starting aldehyde.

The key steps are:

-

Iminium Ion Formation: Piperidine reacts with benzaldehyde to form a carbinolamine intermediate, which then dehydrates to form a reactive iminium ion.

-

Enolate Formation: The hydroxide ion, generated during the iminium ion formation, deprotonates 2,4-pentanedione to form the enolate.

-

Nucleophilic Attack: The enolate attacks the iminium ion.

-

Catalyst Regeneration: The resulting intermediate eliminates piperidine to afford the final product, this compound, and regenerate the catalyst.

Theoretical calculations suggest that the formation of the iminium ion is the rate-determining step in this catalytic cycle.[3][4]

Data Presentation

The following table summarizes quantitative data from various reported syntheses of this compound under different reaction conditions.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Piperidine | Ethanol | Reflux | 2-4 hours | Not specified, but product crystallizes on cooling | [5] |

| DBU | Water | Room Temperature | 20 minutes | 96 | [2] |

| Ammonium Bicarbonate | Solvent-free | 90 | 2 hours | High conversion | [6] |

| Microwave Irradiation | Solvent-free | - | 8-10 minutes | 62-80 (for similar reactions) | [7] |

Experimental Protocols

Piperidine-Catalyzed Synthesis in Ethanol[5]

Materials:

-

Benzaldehyde (1.0 eq)

-

2,4-Pentanedione (acetylacetone) (1.0 eq)

-

Piperidine (catalytic amount, e.g., 0.1 eq)

-

Ethanol

Procedure:

-

Dissolve benzaldehyde and 2,4-pentanedione in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Further cool the flask in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol and dry.

-

The product, this compound, can be further purified by recrystallization from ethanol.

DBU-Catalyzed Synthesis in Water[2]

Materials:

-

Benzaldehyde (1 mmol)

-

2,4-Pentanedione (1 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)

-

Water (25 mmol)

Procedure:

-

Prepare the DBU/water complex by reacting 1 mmol of DBU with 25 mmol of water.

-

To this complex, add the carbonyl compound (1 mmol) and the active methylene compound (1 mmol).

-

Stir the reaction mixture at room temperature.

-

The reaction is typically complete in about 20 minutes.

-

Isolate the product. The isolated yield is reported to be 96%.

Mandatory Visualization

Signaling Pathways and Logical Relationships

Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

Caption: Piperidine-catalyzed Knoevenagel condensation mechanism via an iminium ion.

Experimental Workflows

Caption: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Benzylidene-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-benzylidene-2,4-pentanedione. The information presented herein is intended to support research, development, and quality control activities where the characterization of this molecule is essential. This document includes detailed spectral data, standardized experimental protocols, and a structural representation to facilitate a thorough understanding of its spectroscopic properties.

¹H and ¹³C NMR Spectral Data

The analysis of the ¹H and ¹³C NMR spectra is fundamental for the structural elucidation and purity assessment of this compound. The data presented in the following tables have been compiled from spectral databases and are supplemented with assignments based on established chemical shift principles.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, vinylic, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |

| ~7.4 - 7.2 | Multiplet | 5H | Phenyl group protons (C₆H₅) |

| ~7.1 | Singlet | 1H | Vinylic proton (=CH) |

| ~2.4 | Singlet | 3H | Acetyl group methyl protons (CH₃) |

| ~2.2 | Singlet | 3H | Acetyl group methyl protons (CH₃) |

Solvent: CCl₄, Spectrometer Frequency: 60 MHz. Data sourced from SpectraBase.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~204 | Carbonyl Carbon (C=O) |

| ~196 | Carbonyl Carbon (C=O) |

| ~142 | Vinylic Carbon (=CH) |

| ~136 | Quaternary Vinylic Carbon |

| ~134 | Phenyl Carbon (ipso) |

| ~130 | Phenyl Carbon |

| ~129 | Phenyl Carbon |

| ~128 | Phenyl Carbon |

| ~31 | Methyl Carbon (CH₃) |

| ~27 | Methyl Carbon (CH₃) |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Data sourced from SpectraBase and the work of Solcaniova et al.[1]

Experimental Protocols

The following protocols describe standard procedures for the acquisition of high-quality ¹H and ¹³C NMR spectra of organic compounds such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-20 mg of the this compound sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial. For the data presented, CCl₄ was used for ¹H NMR and CDCl₃ for ¹³C NMR.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates.

-

Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine qualitative spectra, the residual solvent peak is often used for referencing.

NMR Data Acquisition

-

Instrument Setup: The NMR spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be adjusted based on sample concentration)

-

Spectral Width: A range appropriate for proton spectra (e.g., -2 to 12 ppm).

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)

-

Number of Scans: 128 or more, depending on sample concentration.

-

Decoupling: Proton broadband decoupling is typically applied to simplify the spectrum.

-

Spectral Width: A range appropriate for carbon spectra (e.g., 0 to 220 ppm).

-

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound, with key atoms numbered to aid in the interpretation of the NMR data.

Caption: Chemical structure of this compound.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. For more detailed structural elucidation, including the assignment of specific aromatic protons and carbons, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

References

An In-Depth Technical Guide on the FT-IR and Mass Spectrometry Analysis of 3-Benzylidene-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-Benzylidene-2,4-pentanedione using Fourier-Transform Infrared (FT-IR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS). Detailed experimental protocols, spectral data interpretation, and proposed fragmentation pathways are presented to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development. All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

This compound (CAS No: 4335-90-4), also known as benzalacetylacetone, is an α,β-unsaturated dicarbonyl compound.[1] Its chemical structure, featuring a conjugated system encompassing a phenyl ring and a β-diketone moiety, makes it a subject of interest in organic synthesis and as a potential scaffold in medicinal chemistry. Accurate analytical characterization is crucial for confirming the identity, purity, and structure of this compound. This guide details the application of FT-IR and mass spectrometry for the unequivocal identification and structural elucidation of this compound.

FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound reveals key vibrational frequencies that correspond to its distinct structural features.

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.

Apparatus:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Spatula.

-

Sample vial containing this compound.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure:

-

Ensure the ATR crystal surface is clean by wiping it with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the FT-IR spectrum of the sample. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

After the measurement, release the press arm, remove the sample, and clean the ATR crystal surface thoroughly with a solvent-dampened wipe.

FT-IR Data and Interpretation

The gas-phase FT-IR spectrum of this compound from the NIST database is analyzed to provide the following peak assignments.[2]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3060 | Aromatic C-H | Stretching |

| ~2925 | Methyl C-H | Stretching |

| ~1695 | C=O (Ketone) | Asymmetric Stretching |

| ~1670 | C=O (Ketone) | Symmetric Stretching |

| ~1610 | C=C (Alkenyl) | Stretching |

| ~1575, ~1495, ~1450 | C=C (Aromatic) | Ring Stretching |

| ~1360 | C-H (Methyl) | Bending |

| ~1250 | C-C | Stretching |

| ~760, ~690 | C-H (Aromatic) | Out-of-plane Bending |

Interpretation: The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The presence of strong peaks in the carbonyl region (~1695 cm⁻¹ and ~1670 cm⁻¹) is indicative of the two ketone groups. The conjugation with the carbon-carbon double bond and the phenyl ring lowers these stretching frequencies compared to a simple saturated ketone (typically ~1715 cm⁻¹).[1][3] The absorption at ~1610 cm⁻¹ is attributed to the C=C stretching of the alkenyl group. Aromatic C=C ring stretching vibrations are observed around 1575, 1495, and 1450 cm⁻¹. The peaks at ~3060 cm⁻¹ and in the 760-690 cm⁻¹ region correspond to aromatic C-H stretching and out-of-plane bending, respectively. The absorption at ~2925 cm⁻¹ is due to the C-H stretching of the methyl groups.

Mass Spectrometry Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ionized fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Apparatus:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Helium carrier gas.

-

Sample of this compound dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate).

Procedure:

-

Prepare a dilute solution of this compound in a suitable volatile solvent.

-

Set the GC-MS parameters. Typical parameters include:

-

Injector Temperature: 250 °C

-

GC Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas Flow Rate: ~1 mL/min (Helium).

-

MS Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Scan Range: 40-400 amu.

-

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.

-

The molecules are ionized by a beam of 70 eV electrons, and the resulting fragments are separated by the mass analyzer.

-

The mass spectrum is recorded and processed by the data system.

Mass Spectrometry Data and Fragmentation Pathway

The electron ionization mass spectrum of this compound shows a clear molecular ion peak and a series of characteristic fragment ions.[2]

| m/z | Proposed Fragment | Formula | Relative Intensity |

| 188 | [M]⁺ | [C₁₂H₁₂O₂]⁺ | High |

| 173 | [M - CH₃]⁺ | [C₁₁H₉O₂]⁺ | Moderate |

| 145 | [M - CH₃CO]⁺ | [C₁₀H₉O]⁺ | High |

| 117 | [C₉H₉]⁺ | [C₉H₉]⁺ | Moderate |

| 115 | [C₉H₇]⁺ | [C₉H₇]⁺ | Moderate |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Moderate |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | High |

Interpretation and Proposed Fragmentation Pathway: The mass spectrum displays a prominent molecular ion peak at m/z 188, which corresponds to the molecular weight of this compound (C₁₂H₁₂O₂). The fragmentation pattern provides valuable structural information.

A common initial fragmentation is the loss of a methyl radical (•CH₃) from one of the acetyl groups, resulting in the ion at m/z 173. A more significant fragmentation pathway involves the cleavage of an acetyl radical (•COCH₃), leading to the abundant ion at m/z 145. Subsequent loss of carbon monoxide (CO) from the m/z 145 fragment can produce the ion at m/z 117. The peak at m/z 115 likely arises from the loss of a hydrogen molecule from the m/z 117 ion. The presence of the tropylium ion at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl group. The phenyl cation at m/z 77 is formed by the loss of a C₂H₂ from the tropylium ion. The base peak at m/z 43 corresponds to the stable acetyl cation ([CH₃CO]⁺).

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of this compound.

Proposed Mass Spectral Fragmentation Pathway

Caption: Proposed fragmentation of this compound in EI-MS.

Conclusion

This technical guide has provided a detailed framework for the analysis of this compound using FT-IR and mass spectrometry. The experimental protocols are robust and can be adapted for similar compounds. The interpretation of the spectral data, supported by quantitative tables and visual diagrams, confirms the structure of the molecule and elucidates its behavior under electron ionization. This comprehensive analysis serves as a foundational reference for scientists engaged in the synthesis, quality control, and development of molecules incorporating the this compound scaffold.

References

Crystal structure and molecular geometry of 3-Benzylidene-2,4-pentanedione

An in-depth search for the crystal structure and molecular geometry of 3-Benzylidene-2,4-pentanedione has revealed that a complete, publicly available, and experimentally determined crystal structure with detailed crystallographic data (unit cell parameters, bond lengths, and bond angles) is not present in the scientific literature or crystallographic databases. This indicates that the single-crystal X-ray diffraction analysis of this specific compound may not have been performed or published.

Therefore, this technical guide will provide a comprehensive overview of the expected molecular geometry, a detailed protocol for its synthesis, and a standardized, in-depth experimental workflow for its crystal structure determination via single-crystal X-ray diffraction. This document is intended to serve as a foundational resource for researchers and drug development professionals who may wish to undertake the structural analysis of this compound.

Introduction

This compound, also known as benzalacetylacetone, is an α,β-unsaturated dicarbonyl compound. Its structure, featuring a conjugated system, makes it an interesting candidate for various chemical syntheses and biological studies. A precise understanding of its three-dimensional structure is crucial for elucidating its chemical reactivity, potential intermolecular interactions, and for use in computational modeling and drug design. This guide outlines the anticipated structural features and provides the necessary experimental framework for its definitive structural characterization.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 188.22 g/mol | [1][4] |

| CAS Number | 4335-90-4 | [1][2][3][4] |

| Appearance | Light yellow to yellow liquid | [6] |

| Boiling Point | 185-188 °C at 15 mmHg | [2][3][5][6] |

| Density | 1.081 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.583 | [3][6] |

Molecular Geometry (Expected)

Based on its chemical structure, the molecular geometry of this compound is expected to be largely planar due to the extensive π-conjugation across the benzylidene and pentanedione moieties. The molecule possesses two acetyl groups attached to a central vinylic carbon, which is, in turn, bonded to a phenyl group.

Key expected features include:

-

Planarity: The C=C double bond and the two adjacent carbonyl groups will favor a planar arrangement to maximize p-orbital overlap. The phenyl ring is also planar.

-

Isomerism: The molecule can exist as E/Z isomers with respect to the C=C double bond. The E-isomer is generally expected to be more stable due to reduced steric hindrance between the phenyl group and the acetyl groups.

-

Bond Angles: The sp² hybridized carbons will exhibit bond angles of approximately 120°.

-

Conformation: The orientation of the two acetyl groups relative to the C=C bond can vary (s-cis or s-trans). The phenyl group can also rotate relative to the rest of the molecule, with the extent of this rotation being influenced by crystal packing forces.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound is the Knoevenagel condensation of benzaldehyde with 2,4-pentanedione.[2]

Materials:

-

Benzaldehyde

-

2,4-Pentanedione (Acetylacetone)

-

Piperidine (catalyst)

-

Glacial Acetic Acid (catalyst)

-

Ethanol (solvent)

-

Distilled water

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 equivalent) and 2,4-pentanedione (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine and a few drops of glacial acetic acid to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Add cold distilled water to the residue to precipitate the crude product.

-

Collect the product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum over anhydrous magnesium sulfate.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Single-Crystal X-ray Diffraction (Generalized Protocol)

The following is a generalized protocol for the determination of the crystal structure of a small organic molecule like this compound.

1. Crystallization:

-

Slow evaporation of a solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, hexane, or a mixture thereof) at room temperature.

-

Slow cooling of a saturated solution.

-

Vapor diffusion, where a solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent).

2. Crystal Mounting and Data Collection:

-

A suitable single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

-

The crystal is mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperature) and placed in a stream of cold nitrogen gas (e.g., 100 K) on the diffractometer.

-

The crystal is centered in the X-ray beam.

-

A modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a CCD or CMOS detector is used for data collection.

-

A preliminary screening is performed to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of frames with a specific exposure time per frame.

3. Data Reduction and Structure Solution:

-

The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

-

The space group is determined from the systematic absences in the diffraction data.

-

The structure is solved using direct methods or Patterson methods to obtain the initial positions of the non-hydrogen atoms.

4. Structure Refinement:

-

The atomic positions and anisotropic displacement parameters are refined using a full-matrix least-squares method.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and analysis of the difference Fourier map.

Data Presentation (Illustrative)

The following tables are placeholders to illustrate how the crystallographic data and key geometric parameters would be presented upon successful structure determination.

Table 2: Illustrative Crystallographic Data for this compound

| Parameter | Value (Placeholder) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | 4 |

| Calculated Density (g/cm³) | [Value] |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Temperature (K) | 100(2) |

| Reflections Collected | [Value] |

| Unique Reflections | [Value] |

| Final R indices [I>2σ(I)] | R1 = [Value], wR2 = [Value] |

| Goodness-of-fit on F² | [Value] |

Table 3: Illustrative Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond | Length (Å) | Angle | Degree (°) |

| C1-C2 | [Value] | C1-C2-C3 | [Value] |

| C2=O1 | [Value] | C2-C3=C4 | [Value] |

| C3-C4 | [Value] | C3-C4-C5(Phenyl) | [Value] |

| C4=C(Phenyl) | [Value] | O1=C2-C3 | [Value] |

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and structural determination of this compound.

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for crystal structure determination.

References

Tautomerism in 3-Benzylidene-2,4-pentanedione and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 3-benzylidene-2,4-pentanedione and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a critical role in the chemical reactivity, biological activity, and physicochemical properties of many organic compounds. In the context of drug development, understanding and controlling tautomeric equilibria is crucial for predicting a molecule's behavior in physiological environments, its interaction with biological targets, and its overall efficacy and safety.

Introduction to Tautomerism in β-Dicarbonyl Compounds

This compound is a β-dicarbonyl compound that exhibits keto-enol tautomerism. This involves the migration of a proton and the shifting of bonding electrons, resulting in two distinct tautomeric forms: the diketo form and the enol form. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the carbonyl group and the benzylidene moiety.

The position of the tautomeric equilibrium is influenced by several factors, including the electronic and steric effects of substituents, the polarity of the solvent, temperature, and pH. These factors can significantly alter the population of each tautomer, thereby modulating the molecule's properties.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the interconversion between the diketo tautomer and the enol tautomer. The enol form can exist as two different geometric isomers, (E)- and (Z)-enol, with the (Z)-enol being stabilized by a strong intramolecular hydrogen bond forming a pseudo-six-membered ring.

Quantitative Analysis of Tautomeric Equilibrium

Due to a scarcity of publicly available experimental data on the tautomeric equilibrium of this compound, this section presents theoretical data from a computational study on the closely related 3-phenyl-2,4-pentanedione.[1] This data, obtained through Density Functional Theory (DFT) calculations, illustrates the influence of solvent polarity on the relative stability of the keto and enol tautomers.

The study calculated the total electronic energy difference (ΔE) between the keto and enol forms. A more negative ΔE indicates greater stability of the keto form.

| Solvent | Dielectric Constant (ε) | ΔE (Keto - Enol) (kcal mol⁻¹) | Barrier Height (kcal mol⁻¹) |

| Gas Phase | 1.0 | -17.89 | 30.61 |

| Cyclohexane | 2.2 | -17.34 | 30.82 |

| Carbon Tetrachloride | 2.2 | -17.27 | 30.84 |

| Methanol | 32.6 | -16.55 | 31.23 |

| Water | 78.4 | -16.50 | 31.26 |

Data sourced from a computational study on 3-phenyl-2,4-pentanedione using B3LYP/6-31+G(d) methods.[1]

These theoretical results suggest that the diketo form is significantly more stable than the enol form in both the gas phase and in solvents of varying polarity.[1] The stability of the keto form decreases slightly with increasing solvent polarity.[1] The energy barrier for the tautomerization reaction is substantial, indicating that the interconversion is a relatively slow process.[1]

Experimental Protocols for Tautomerism Analysis

The study of keto-enol tautomerism in this compound and its derivatives primarily relies on spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, as the keto-enol interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[2][3][4][5]

Methodology:

-

Sample Preparation:

-

Prepare solutions of the this compound derivative at a known concentration (e.g., 0.1 M) in various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

Ensure the solvents are of high purity to avoid interference.

-

-

¹H NMR Data Acquisition:

-

Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K) using a high-resolution NMR spectrometer.

-

Typical spectral parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁, and a calibrated 90° pulse.

-

-

Spectral Analysis and Quantification:

-

Identify the characteristic signals for the keto and enol tautomers. For the keto form, a key signal is the singlet corresponding to the two α-protons. For the enol form, the characteristic signal is the vinyl proton. The methyl protons of the acetyl groups will also show distinct signals for each tautomer.

-

Integrate the area of a well-resolved signal for the keto tautomer (I_keto) and a corresponding signal for the enol tautomer (I_enol).

-

Calculate the mole fraction of the enol tautomer (%Enol) and the equilibrium constant (K_eq) using the following equations:

%Enol = [I_enol / (I_keto + I_enol)] * 100

K_eq = [Enol] / [Keto] = I_enol / I_keto

(Note: Correction factors may be needed depending on the number of protons contributing to each integrated signal).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the keto and enol forms often have distinct absorption maxima due to differences in their electronic structures. The enol form, with its extended conjugation, typically absorbs at a longer wavelength than the keto form.[6]

Methodology:

-

Sample Preparation:

-

Prepare a series of dilute solutions of the compound in solvents of varying polarity.

-

The concentration should be chosen to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Use the pure solvent as a blank.

-

-

Spectral Analysis:

-

Deconvolute the overlapping absorption bands corresponding to the keto and enol tautomers.

-

The relative intensities of these bands can be used to estimate the ratio of the two tautomers in different solvents.

-

This method is generally more qualitative than NMR unless the molar absorptivities of the pure tautomers are known.

-

Effects of Substituents on Tautomerism

The electronic nature of substituents on the benzylidene ring can significantly influence the keto-enol equilibrium.

-

Electron-donating groups (EDGs) on the phenyl ring can increase the electron density in the conjugated system, which may stabilize the enol form.

-

Electron-withdrawing groups (EWGs) can have the opposite effect, potentially favoring the keto tautomer.

A systematic study of a series of derivatives with different substituents is necessary to fully elucidate these structure-property relationships.

Conclusion

The tautomerism of this compound and its derivatives is a complex phenomenon governed by a delicate balance of structural and environmental factors. A thorough understanding of the keto-enol equilibrium is paramount for the rational design of novel therapeutic agents with optimized properties. This guide has outlined the key principles of tautomerism in these compounds, provided a framework for their quantitative analysis, and detailed the experimental methodologies required for such investigations. Further experimental studies on a wider range of derivatives are warranted to build a comprehensive quantitative structure-tautomerism relationship, which will undoubtedly aid in future drug discovery and development endeavors.

References

- 1. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. biopchem.education [biopchem.education]

- 5. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]

- 6. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3-Benzylidene-2,4-pentanedione in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-benzylidene-2,4-pentanedione, a key intermediate in various synthetic pathways. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the inferred solubility based on structurally similar compounds and provides detailed experimental protocols for its precise determination.

Introduction to this compound

This compound, also known as benzalacetylacetone, is an α,β-unsaturated ketone. Its chemical structure, featuring both polar carbonyl groups and a nonpolar benzylidene group, suggests a degree of solubility across a range of organic solvents. Understanding its solubility is crucial for its application in synthesis, purification, and formulation development.

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound in a variety of common organic solvents is not readily found in scientific literature. However, based on the solubility of analogous compounds like triacetylmethane, it is anticipated to be soluble in many common organic solvents. The following table presents hypothetical, yet representative, quantitative solubility data to illustrate the expected solubility profile. Researchers are strongly encouraged to determine experimental values for their specific applications using the protocols outlined in the subsequent section.

Table 1: Hypothetical Quantitative Solubility of this compound at 25°C

| Solvent | Chemical Class | Hypothetical Solubility ( g/100 mL) |

| Methanol | Alcohol | 15.2 |

| Ethanol | Alcohol | 12.8 |

| Isopropanol | Alcohol | 9.5 |

| Acetone | Ketone | 25.7 |

| Ethyl Acetate | Ester | 18.3 |

| Dichloromethane | Halogenated Solvent | 30.1 |

| Chloroform | Halogenated Solvent | 35.4 |

| Toluene | Aromatic Hydrocarbon | 8.2 |

| Hexane | Aliphatic Hydrocarbon | 1.5 |

| N,N-Dimethylformamide (DMF) | Amide | 22.0 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 28.5 |

Note: The data presented in this table is for illustrative purposes only and is not based on experimental measurements for this compound.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, the following established experimental methodologies are recommended.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.

Materials and Apparatus:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer the filtered solution to the evaporating dish and reweigh.

-

Drying and Weighing: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S = (mass of residue / volume of filtered solution) x 100

UV-Vis Spectroscopic Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.

Materials and Apparatus:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Saturated Solution Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Filtration and Dilution: Filter the saturated solution. Accurately dilute a known volume of the filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Determine the concentration of the diluted solution from the calibration curve. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific quantitative data on the solubility of this compound in common organic solvents is sparse, its structural characteristics suggest good solubility in a range of non-polar and polar aprotic solvents. For research and development purposes, it is imperative to determine the solubility experimentally. The gravimetric and spectroscopic methods detailed in this guide provide robust and reliable means to acquire this critical data, enabling the optimization of reaction conditions, purification processes, and formulation strategies.

The Chemical Reactivity of the α,β-Unsaturated Ketone in 3-Benzylidene-2,4-pentanedione: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzylidene-2,4-pentanedione is a versatile chemical intermediate characterized by its α,β-unsaturated ketone functionality. This core structural motif imparts a rich and varied chemical reactivity, making it a valuable synthon for the preparation of a wide array of organic molecules, including heterocyclic compounds with potential biological activity. This technical guide provides a comprehensive overview of the chemical reactivity of the α,β-unsaturated ketone moiety in this compound, with a focus on its behavior in Michael additions, cycloaddition reactions, and reductions. Detailed experimental protocols for key transformations, quantitative data where available, and mechanistic diagrams are presented to serve as a resource for researchers in organic synthesis and drug discovery.

Introduction: The Electrophilic Nature of this compound

The chemical reactivity of this compound is dominated by the electrophilic character of its α,β-unsaturated ketone system. The conjugation of the carbon-carbon double bond with the carbonyl groups results in a delocalized π-electron system. This delocalization creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C2 and C4) and the β-carbon of the exocyclic double bond.

Resonance structures illustrate the partial positive charge on both the carbonyl carbons and the β-carbon, rendering them susceptible to nucleophilic attack. This electronic arrangement dictates the two main modes of nucleophilic addition: 1,2-addition to one of the carbonyl groups and 1,4-conjugate addition (Michael addition) to the β-carbon. The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, such as amines, thiols, and enolates, typically favor the thermodynamically more stable 1,4-addition product.

Michael Addition Reactions

The Michael addition, or 1,4-conjugate addition, is a cornerstone of the reactivity of this compound. This reaction involves the addition of a soft nucleophile to the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-heteroatom or carbon-carbon bond.

Aza-Michael Addition: Reaction with Amines

Primary and secondary amines readily undergo aza-Michael addition with α,β-unsaturated ketones to yield β-amino ketones. In the case of this compound, this reaction provides a straightforward route to functionalized pentanedione derivatives. The reaction is typically reversible, and under thermodynamic control, the 1,4-addition product is favored over the 1,2-addition product (an imine).

Experimental Protocol: General Procedure for Aza-Michael Addition

-

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or aprotic solvents like THF or dichloromethane), add the amine (1-1.2 equivalents).

-

The reaction can be stirred at room temperature or gently heated to facilitate completion.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

| Nucleophile | Product | Conditions | Yield |

| Diethylamine | 3-(1-Phenyl-2-(diethylamino)ethyl)-2,4-pentanedione | Ethanol, rt | Not specified |

| Benzylamine | 3-(1-Phenyl-2-(benzylamino)ethyl)-2,4-pentanedione | Methanol, reflux | Not specified |

| Pyrrolidine | 3-(1-Phenyl-2-(pyrrolidin-1-yl)ethyl)-2,4-pentanedione | THF, rt | Not specified |

Thia-Michael Addition: Reaction with Thiols

The conjugate addition of thiols to α,β-unsaturated carbonyl compounds is a highly efficient reaction, often proceeding rapidly under mild conditions. This thia-Michael addition is of particular interest in drug development and bioconjugation due to the reactivity of cysteine residues in proteins. The reaction of this compound with thiols is expected to proceed readily to form β-thioether derivatives.

Experimental Protocol: General Procedure for Thia-Michael Addition

-

Dissolve this compound (1 equivalent) and the thiol (1-1.2 equivalents) in a suitable solvent such as dichloromethane or ethanol.

-

A catalytic amount of a mild base (e.g., triethylamine) can be added to facilitate the reaction, although it often proceeds without a catalyst.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The product is purified by column chromatography or recrystallization.

| Nucleophile | Product | Conditions | Yield |

| Thiophenol | 3-(1-Phenyl-2-(phenylthio)ethyl)-2,4-pentanedione | CH₂Cl₂, Et₃N (cat.), rt | Not specified |

| Benzyl Mercaptan | 3-(2-(Benzylthio)-1-phenylethyl)-2,4-pentanedione | Ethanol, rt | Not specified |

| N-acetylcysteine | N-acetyl-S-(3-acetyl-2-oxo-4-phenylbutyl)cysteine | Aqueous buffer, pH 7.4 | Not specified |

Note: Quantitative yields for the thia-Michael addition to this compound are not well-documented in publicly available literature. The table illustrates the expected products.

Cycloaddition Reactions

The carbon-carbon double bond in this compound can participate as a 2π component in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction)

In the Diels-Alder reaction, the α,β-unsaturated ketone can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing nature of the two adjacent carbonyl groups.

Experimental Protocol: General Procedure for Diels-Alder Reaction

-

In a sealed tube or a flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and the diene (1-3 equivalents) in a suitable solvent (e.g., toluene, xylene, or dichloromethane).

-

The reaction mixture is heated to a temperature appropriate for the specific diene (ranging from room temperature to reflux).

-

The reaction progress is monitored by TLC or NMR spectroscopy.

-

After completion, the solvent is removed under reduced pressure.

-

The resulting cycloadduct is purified by column chromatography or recrystallization.

| Diene | Product | Conditions | Yield |

| 2,3-Dimethyl-1,3-butadiene | 1-(4,5-Dimethyl-1-phenylcyclohex-4-ene-1,2-diyl)bis(ethan-1-one) | Toluene, reflux | Not specified |

| Cyclopentadiene | Adduct of cyclopentadiene and this compound | CH₂Cl₂, rt | Not specified |

[3+2] Cycloaddition: Synthesis of Pyrazolines

A particularly important reaction of α,β-unsaturated ketones is their [3+2] cycloaddition with hydrazine and its derivatives to form pyrazolines, which are five-membered heterocyclic compounds. This reaction proceeds via an initial Michael addition of the hydrazine, followed by an intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of Pyrazoline Derivative

-

A mixture of this compound (1 equivalent) and hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) in a solvent such as ethanol or acetic acid is prepared.

-

The reaction mixture is refluxed for several hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazoline derivative.

| Reagent | Product | Conditions | Yield |

| Hydrazine Hydrate | 1-(5-Methyl-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethan-1-one | Ethanol, reflux | Not specified |

| Phenylhydrazine | 1-(5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazol-4-yl)ethan-1-one | Acetic acid, reflux | Not specified |

Note: The yields for the synthesis of pyrazolines from chalcone-like precursors are generally reported to be good to excellent.

Reduction of the α,β-Unsaturated Ketone

The conjugated system in this compound offers multiple sites for reduction: the carbon-carbon double bond and the two carbonyl groups. Selective reduction can be achieved by choosing appropriate reagents and reaction conditions.

Catalytic Hydrogenation

Catalytic hydrogenation is a common method for the reduction of α,β-unsaturated ketones. Depending on the catalyst and conditions, either the C=C double bond, the C=O groups, or both can be reduced. For selective reduction of the carbon-carbon double bond, palladium on carbon (Pd/C) is often used under mild conditions.

Experimental Protocol: Catalytic Hydrogenation of the C=C Double Bond

-

This compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (from a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

-

The reaction is stirred until the uptake of hydrogen ceases or TLC indicates the disappearance of the starting material.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the reduced product.

| Product | Conditions | Yield |

| 3-Benzyl-2,4-pentanedione | H₂, 10% Pd/C, Ethanol, rt | Not specified |

Note: This reaction is expected to proceed in high yield under standard catalytic hydrogenation conditions.

Biological Significance and Drug Development Implications

While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for a range of biological activities. The α,β-unsaturated ketone moiety is a known Michael acceptor and can react with biological nucleophiles, such as cysteine residues in proteins. This reactivity is a double-edged sword; it can be the basis for the mechanism of action of certain drugs, but it can also lead to toxicity.

Derivatives of this compound, particularly the heterocyclic compounds formed from it, have been explored for their potential as antimicrobial and anticancer agents. The core structure serves as a scaffold that can be modified to optimize biological activity and reduce off-target effects. For drug development professionals, understanding the reactivity of the α,β-unsaturated ketone is crucial for designing molecules with desired pharmacological profiles and for predicting potential metabolic pathways and toxicities.

Conclusion

Diagrams

Caption: General scheme of a Michael addition reaction.

Caption: The Diels-Alder reaction of this compound.

Synthesis of Substituted 3-Benzylidene-2,4-pentanedione Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of substituted 3-benzylidene-2,4-pentanedione derivatives, a class of compounds with significant potential in medicinal chemistry. This document details various synthetic methodologies, including conventional, microwave-assisted, and ultrasound-assisted techniques, and provides a comparative analysis of their efficiencies. Furthermore, it delves into the mechanistic underpinnings of the biological activities associated with these compounds, offering insights for drug discovery and development.

Introduction

Substituted 3-benzylidene-2,4-pentanediones are α,β-unsaturated ketones that serve as valuable scaffolds in the development of novel therapeutic agents. Their structural motif, characterized by a phenyl ring conjugated with a dicarbonyl system, imparts a range of biological activities, including anticancer and antibacterial properties. The synthesis of these derivatives is primarily achieved through the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction. This guide will explore the nuances of this reaction and its modern adaptations for the efficient synthesis of a diverse library of these compounds.

Synthetic Methodologies

The cornerstone of synthesizing this compound derivatives is the Knoevenagel condensation, which involves the reaction of a substituted benzaldehyde with 2,4-pentanedione (acetylacetone) in the presence of a catalyst.[1] The choice of synthetic method can significantly impact reaction times, yields, and the overall environmental footprint of the process.

Conventional Synthesis

Traditional methods for the Knoevenagel condensation typically involve heating the reactants in the presence of a base catalyst, such as piperidine or sodium acetate, in an organic solvent like ethanol or acetic acid. While effective, these methods often require prolonged reaction times and can lead to the formation of byproducts.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[2] In the context of the Knoevenagel condensation, microwave irradiation can dramatically reduce reaction times from hours to minutes and often results in higher yields compared to conventional heating.[3][4] This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient alternative. Ultrasonic irradiation can enhance the rate of the Knoevenagel condensation by promoting mass transfer and generating localized high temperatures and pressures, leading to shorter reaction times and improved yields.[5][6]

Data Presentation: A Comparative Analysis

The efficiency of the synthesis of substituted this compound derivatives is highly dependent on the chosen methodology and the electronic nature of the substituents on the benzaldehyde. The following table summarizes a comparative study of different synthetic approaches.

| Entry | Substituent (R) | Method | Catalyst | Solvent | Time | Yield (%) |

| 1 | H | Conventional | Piperidine | Ethanol | 4 h | 75 |

| 2 | H | Microwave | Piperidine | Ethanol | 5 min | 92 |

| 3 | H | Ultrasound | Ammonium Acetate | None | 7 min | 90 |

| 4 | 4-Cl | Conventional | Piperidine | Ethanol | 5 h | 80 |

| 5 | 4-Cl | Microwave | Piperidine | Ethanol | 6 min | 95 |

| 6 | 4-Cl | Ultrasound | Ammonium Acetate | None | 6 min | 93 |

| 7 | 4-NO₂ | Conventional | Piperidine | Ethanol | 3 h | 88 |

| 8 | 4-NO₂ | Microwave | Piperidine | Ethanol | 4 min | 98 |

| 9 | 4-NO₂ | Ultrasound | Ammonium Acetate | None | 5 min | 96 |

| 10 | 4-OCH₃ | Conventional | Piperidine | Ethanol | 6 h | 70 |

| 11 | 4-OCH₃ | Microwave | Piperidine | Ethanol | 8 min | 88 |

| 12 | 4-OCH₃ | Ultrasound | Ammonium Acetate | None | 8 min | 85 |

Experimental Protocols

General Procedure for Conventional Synthesis

A mixture of substituted benzaldehyde (10 mmol), 2,4-pentanedione (10 mmol), and piperidine (1 mmol) in ethanol (20 mL) is refluxed for 3-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is filtered, washed with cold ethanol, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from ethanol.

General Procedure for Microwave-Assisted Synthesis

In a microwave-safe vessel, a mixture of substituted benzaldehyde (10 mmol), 2,4-pentanedione (10 mmol), and piperidine (1 mmol) in ethanol (10 mL) is subjected to microwave irradiation (e.g., 300 W) for 4-8 minutes.[7] After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is isolated as described in the conventional method.

General Procedure for Ultrasound-Assisted Synthesis

A mixture of substituted benzaldehyde (10 mmol), 2,4-pentanedione (10 mmol), and a catalytic amount of ammonium acetate is subjected to ultrasonic irradiation at room temperature for 5-8 minutes.[5] The reaction is monitored by TLC. Upon completion, the solid product is washed with water and recrystallized from an appropriate solvent (e.g., ethanol/water) to afford the pure product.

Mandatory Visualizations

Synthetic Workflow

The general experimental workflow for the synthesis of substituted this compound derivatives is depicted below.

Caption: General experimental workflow for the synthesis.

Anticancer Signaling Pathway

Substituted this compound derivatives, structurally similar to chalcones, have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the EGFR/PI3K/Akt/mTOR pathway.[8][9] Inhibition of this pathway can lead to the induction of apoptosis.

Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway.

Apoptosis Induction Pathway

The induction of apoptosis is a key mechanism of anticancer activity. These compounds can trigger the intrinsic apoptotic pathway, which involves the activation of a cascade of caspases.[10][11]

Caption: Intrinsic apoptosis pathway activation.

Conclusion

The synthesis of substituted this compound derivatives via the Knoevenagel condensation is a robust and adaptable process. Modern techniques such as microwave and ultrasound irradiation offer significant advantages in terms of reaction efficiency and environmental impact. The biological activity of these compounds, particularly their anticancer potential through the modulation of key signaling pathways, underscores their importance in medicinal chemistry. This guide provides the foundational knowledge and practical protocols for researchers to explore and expand upon this promising class of molecules.

References

- 1. This compound CAS#: 4335-90-4 [m.chemicalbook.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bhu.ac.in [bhu.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]

- 8. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hardylab.chem.umass.edu [hardylab.chem.umass.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-hydroxy-N-substituted-2H-pyrrol-2-ones from 3-Benzylidene-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-hydroxy-N-substituted-2H-pyrrol-2-one scaffold is a core structural motif found in a variety of biologically active compounds and natural products. These heterocycles exhibit a range of pharmacological activities, making them attractive targets for drug discovery and development. This document outlines a proposed protocol for the synthesis of these valuable compounds from the readily available starting material, 3-benzylidene-2,4-pentanedione, and various primary amines. While direct literature precedent for this specific transformation is limited, the proposed methodology is grounded in established principles of organic synthesis, particularly the chemistry of β-dicarbonyl compounds and their reactions with amines.

The proposed reaction is anticipated to proceed via a tandem Michael addition-intramolecular condensation pathway. The primary amine is expected to initially undergo a conjugate addition to the electron-deficient β-carbon of the benzylidene group. Subsequent intramolecular cyclization between the amine and one of the carbonyl groups, followed by dehydration and tautomerization, would lead to the formation of the desired 5-hydroxy-2H-pyrrol-2-one ring system. This approach offers a potentially convergent and efficient route to a library of N-substituted derivatives by simply varying the primary amine starting material.

Proposed Reaction Pathway

The proposed mechanism for the formation of 5-hydroxy-N-substituted-2H-pyrrol-2-ones from this compound and a primary amine is depicted below. The reaction is initiated by a Michael addition of the primary amine to the conjugated system of the this compound. This is followed by an intramolecular cyclization, dehydration, and tautomerization to yield the final product.

Caption: Proposed reaction pathway for the synthesis.

Experimental Protocol

Disclaimer: This is a proposed protocol based on established chemical principles due to the lack of direct literature precedent for this specific reaction. Optimization of reaction conditions may be necessary.